molecular formula C10H13BO3 B11821964 4-(But-2-en-1-yloxy)phenylboronic acid

4-(But-2-en-1-yloxy)phenylboronic acid

Cat. No.: B11821964
M. Wt: 192.02 g/mol
InChI Key: OVGCUCIIUMMWEJ-UHFFFAOYSA-N
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Description

4-(But-2-en-1-yloxy)phenylboronic acid (IUPAC name: [4-[(E)-but-2-enoxy]phenyl]boronic acid) is a boronic acid derivative featuring a phenyl ring substituted with a but-2-en-1-yloxy group at the para position. Its molecular formula is C₁₀H₁₃BO₃, with a molecular weight of 196.03 g/mol (calculated from its formula). The compound’s structure includes a conjugated alkene moiety in the butenyloxy substituent, which may enhance its reactivity in cross-coupling reactions or influence its electronic properties in materials science applications .

The compound is synthesized via Suzuki-Miyaura coupling, a common method for aryl boronic acids, as evidenced by analogous syntheses of structurally related phenylboronic acids (e.g., 4-biphenylboronic acid and 4-(methanesulfonyl)phenylboronic acid) .

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

(4-but-2-enoxyphenyl)boronic acid

InChI

InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3

InChI Key

OVGCUCIIUMMWEJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC=CC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(but-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-bromophenol with but-2-en-1-ol in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for [4-(but-2-en-1-yloxy)phenyl]boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[4-(but-2-en-1-yloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Structural and Functional Group Variations

The reactivity, solubility, and applications of phenylboronic acids are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4-(But-2-en-1-yloxy)phenylboronic acid But-2-en-1-yloxy C₁₀H₁₃BO₃ 196.03 Potential in cross-coupling; conjugated alkene for electronic materials
(4-(Benzyloxy)phenyl)boronic acid Benzyloxy C₁₃H₁₃BO₃ 228.05 Pharmaceutical synthesis; lipophilic substituent enhances membrane permeability
4-Biphenylboronic Acid Biphenyl C₁₂H₁₁BO₂ 198.03 Organic electronics (e.g., OLEDs); extended conjugation improves charge transport
4-(Methanesulfonyl)phenylboronic acid Methanesulfonyl C₇H₉BO₄S 200.02 Catalyst in Suzuki coupling; electron-withdrawing group increases acidity of boronic acid
4-(4,5-Diphenylimidazol-2-yl)phenylboronic acid (DPA) Diphenylimidazolyl C₂₁H₁₇BN₂O₂ 340.19 Fluorescence derivatization of aryl halides; used in bioimaging
4-(Hydroxymethyl)phenylboronic acid Hydroxymethyl C₇H₉BO₃ 151.96 Biochemical probes; polar group improves aqueous solubility
Phenylboronic-acid-modified nanoparticles Para-substituted phenylboronic acids Varies Varies Antiviral agents (e.g., HCV inhibition); reduced cytotoxicity compared to non-functionalized NPs

Market and Industrial Relevance

  • 4-(Isopropylthio)phenylboronic acid is commercially significant, with detailed market analyses predicting growth in research and pharmaceutical applications .
  • (4-(Benzyloxy)phenyl)boronic acid is widely used in drug synthesis, with established protocols for coupling with heterocycles (e.g., indoles and pyridines) .

Key Research Findings and Data

Table 1: Thermal and Physical Properties of Selected Analogues

Compound Melting Point (°C) Glass Transition (Tg, °C) Solubility (Common Solvents)
This compound Not reported Not reported THF, DCM, ethanol
4-Biphenylboronic Acid 280–285 N/A DMSO, DMF
Phenoxazine-pyrimidine TADF materials (boronic esters) N/A 109–137 Chloroform, toluene

Biological Activity

4-(But-2-en-1-yloxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and cellular interactions. This article explores its biological activity, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound features a phenylboronic acid core modified with a butenoxy substituent at the para position. This structural modification influences its reactivity and biological properties compared to other phenylboronic acids.

Compound Name Structure Features Unique Aspects
This compoundContains butenoxy groupPotential for selective reactions in medicinal chemistry
4-(Hydroxy)phenylboronic acidHydroxyl instead of butenoxyMore polar; used extensively in medicinal chemistry
4-(Methoxy)phenylboronic acidMethoxy substituentGreater stability; used in various organic reactions
4-(Fluorophenyl)boronic acidFluorine substituentEnhanced electronic properties; useful in electronics

Antiproliferative Effects

Research has indicated that phenylboronic acids, including derivatives like this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, revealing a structure-activity relationship (SAR) where specific modifications enhanced activity against ovarian cancer cell lines (A2780) .

  • Key Findings :
    • Cell Lines Tested : A2780, MV-4-11, and 5637.
    • Mechanism of Action : Induction of cell cycle arrest in G2/M phase and activation of apoptosis via caspase-3 .
    • Activity Concentration : Low micromolar values were observed for certain derivatives.

The mechanism by which this compound exerts its effects is believed to involve:

  • Cell Cycle Arrest : Induction of G2/M phase arrest linked to p21 accumulation.
  • Apoptosis Induction : Increased caspase activity leading to programmed cell death .

Study on Cellular Uptake

A recent study investigated the cellular uptake of boronic acid-functionalized micelles, demonstrating that the presence of boronic acid ligands significantly enhances cellular uptake through specific interactions with cellular transporters . This finding suggests that compounds like this compound could be effectively utilized in drug delivery systems.

Gene Silencing Applications

Another case study highlighted the effectiveness of boronic acid-modified micelles in delivering siRNA for gene silencing. The results showed a substantial reduction in target protein levels within cells treated with these micelles, indicating potential applications in targeted therapy .

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